molecular formula C24H20FN3O3 B12368518 Tubulin polymerization-IN-50

Tubulin polymerization-IN-50

Cat. No.: B12368518
M. Wt: 417.4 g/mol
InChI Key: HMFQXLJLQQHLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin polymerization-IN-50 is a compound that inhibits the polymerization of tubulin, a protein that is essential for the formation of microtubules Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tubulin polymerization-IN-50 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include tert-butyl nitrite and sodium azide .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-50 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include tert-butyl nitrite, sodium azide, and other organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Tubulin polymerization-IN-50 is unique in its ability to inhibit tubulin polymerization by binding to the colchicine-sensitive site of tubulin. Similar compounds that also target this site include colchicine, vinblastine, and paclitaxel . While these compounds share a common mechanism of action, they differ in their chemical structures, binding affinities, and therapeutic applications.

List of Similar Compounds

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-(6-fluoro-1H-benzimidazol-2-yl)-2-methoxyphenoxy]ethanone

InChI

InChI=1S/C24H20FN3O3/c1-30-22-12-16(24-26-18-8-7-17(25)13-19(18)27-24)6-9-21(22)31-14-23(29)28-11-10-15-4-2-3-5-20(15)28/h2-9,12-13H,10-11,14H2,1H3,(H,26,27)

InChI Key

HMFQXLJLQQHLIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)F)OCC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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